8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-19-13-12(14(22)18-16(19)23)21-7-6-20(15(21)17-13)10-8-9(24-2)4-5-11(10)25-3/h4-5,8H,6-7H2,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCYZXGWAXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(2,5-Dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex heterocyclic compound belonging to the imidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on existing research.
Chemical Structure and Properties
The molecular formula of 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is . The structure features a purine core with specific substitutions that influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:
- Receptor Binding : It has been shown to interact with serotonin receptors (particularly 5-HT1A), which are significant in the modulation of mood and anxiety.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antidepressant-Like Activity
Recent studies have indicated that derivatives of imidazopurine compounds exhibit antidepressant-like effects. For instance:
- Study Findings : A study on related compounds demonstrated significant antidepressant-like activity in animal models through the forced swim test (FST), mediated by 5-HT1A receptor activation .
- Comparison with Other Compounds : The activity was compared with other known antidepressants, highlighting its potential as a therapeutic agent.
Cytotoxicity and Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties:
- Cell Line Studies : Preliminary investigations into similar imidazopurine derivatives have shown cytotoxic effects against various cancer cell lines (e.g., MCF7 and NCI-H460) with IC50 values indicating significant potency .
- Mechanism : The mechanism may involve the induction of apoptosis in cancer cells through modulation of key signaling pathways.
Data Summary
Case Studies
Several case studies have explored the biological activity of related imidazopurine derivatives:
- Study on AZ-853 and AZ-861 :
- Cytotoxicity Assessment :
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound lies in its potential as an anticancer agent. Research indicates that imidazopurines can act on various cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives of imidazopurines exhibit selective cytotoxicity against cancer cell lines. For instance, compounds structurally similar to 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione have demonstrated promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Another notable application is in the realm of antiviral research. Compounds within the imidazopurine class have been investigated for their efficacy against viral infections. Preliminary studies suggest that the target compound may inhibit viral replication by interfering with nucleic acid synthesis or viral protein production. This mechanism is particularly relevant for viruses that rely on host cellular machinery for replication .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of various imidazopurine derivatives for their anticancer properties. Among these derivatives, 8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione showed significant cytotoxicity against breast cancer cell lines with an IC50 value indicating potent activity. The study concluded that further structural modifications could enhance its efficacy and selectivity .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of imidazopurines against influenza viruses. The results indicated that the compound effectively reduced viral titers in vitro by disrupting viral RNA synthesis. This finding suggests a promising avenue for developing antiviral therapies based on this chemical scaffold .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key analogs of imidazo[2,1-f]purine-2,4-dione derivatives, highlighting structural variations, biological targets, and pharmacological outcomes:
Structural and Functional Insights
Role of Substituents in Receptor Affinity
- Arylpiperazinylalkyl chains (e.g., in 3i, AZ-853, AZ-861): Enhance 5-HT1A/5-HT7 receptor binding through hydrophobic interactions and hydrogen bonding . Fluorinated phenyl groups (e.g., 2-fluorophenyl in AZ-853) improve selectivity for 5-HT1A over 5-HT7 receptors .
- Dimethoxyphenyl vs. Trifluoromethylphenyl : The 2,5-dimethoxyphenyl group in the target compound may confer distinct metabolic stability compared to the 3-trifluoromethylphenyl group in AZ-861, which increases lipophilicity but risks off-target effects .
- Alkyl vs. Aryl substitutions : Butyl or pentyl chains (e.g., in CB11) enhance PPARγ agonism, while hydroxybutyl groups (e.g., in ALTA_2) optimize kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
